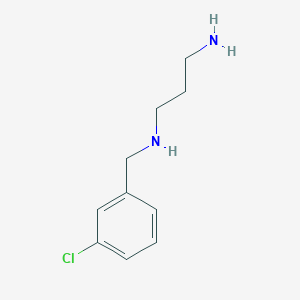

N-(3-chlorobenzyl)propane-1,3-diamine

Descripción

Contextualizing Propane-1,3-diamine Derivatives in Organic and Medicinal Chemistry

Propane-1,3-diamine, a simple diamine, serves as a crucial building block in the synthesis of a wide array of organic molecules. wikipedia.org Its derivatives are noted for their presence in biologically active compounds and their utility in creating complex heterocyclic structures. wikipedia.orgmdpi.com In medicinal chemistry, the propane-1,3-diamine scaffold is explored for its potential in developing therapeutic agents. These derivatives can serve as precursors or intermediates in drug synthesis due to their capacity to form complexes with metals and their inherent potential for biological activity. The flexible three-carbon chain of the propane-1,3-diamine moiety allows for conformational adaptability, which can be advantageous for binding to biological targets.

The synthesis of propane-1,3-diamine itself is typically achieved through the amination of acrylonitrile, followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org This accessibility makes it a readily available starting material for more complex derivatives.

Significance of Benzyl (B1604629) and Halogen Substitutions in Diamine Scaffolds

The introduction of a benzyl group to a diamine scaffold, such as in N-benzylpropane-1,3-diamine, significantly influences the molecule's properties. nih.gov The aromatic ring of the benzyl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are critical for molecular recognition at biological targets. The benzyl group can also influence the steric and electronic properties of the molecule, thereby modulating its reactivity and biological activity. nih.gov

Halogen substitutions on the benzyl ring further refine the molecule's characteristics. Halogens, such as chlorine, are known to impact a molecule's pharmacokinetic and pharmacodynamic profiles. drugdesign.org The presence of a chlorine atom can alter the electronic nature of the aromatic ring and enhance the compound's lipophilicity, which can affect its ability to cross cell membranes. drugdesign.org In structure-activity relationship (SAR) studies, halogen substitutions have been shown to lead to substantial increases in the affinity of molecules for their biological targets. drugdesign.orgrsc.orgresearchgate.net For instance, the addition of a chlorine atom to certain pharmacologically active molecules has resulted in significantly more potent compounds. drugdesign.org

Overview of Research Trajectories for N-(3-chlorobenzyl)propane-1,3-diamine and Closely Related Analogues

Research into this compound and its analogues is multifaceted, exploring their potential in various scientific domains. One key area of investigation is their application as intermediates in the synthesis of more complex molecules with potential therapeutic properties. The combination of the diamine, the benzyl group, and the halogen atom provides a rich platform for chemical modification and the development of new bioactive compounds. researchgate.net

Studies on closely related N-benzyl-propane-1,3-diamine derivatives have shown promising results in different areas. For example, certain derivatives have been investigated for their algicidal activities, suggesting potential applications in environmental management. researchgate.net In the realm of medicinal chemistry, the core structure is being explored for the development of agents with antimicrobial properties. nih.gov The structure-activity relationships of these compounds are a central focus, with researchers systematically modifying the scaffold to understand how different functional groups and their positions influence biological activity. rsc.orgresearchgate.net

The synthesis of these compounds is also an active area of research, with a focus on developing efficient and environmentally friendly protocols. researchgate.net The data gathered from these studies, including spectroscopic and physicochemical properties, are crucial for building a comprehensive understanding of this class of molecules and guiding future research endeavors.

Below is a data table summarizing the key molecular features of this compound and its parent compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Propane-1,3-diamine | C3H10N2 | 74.13 | Three-carbon aliphatic chain with two primary amine groups. nih.gov |

| N-benzylpropane-1,3-diamine | C10H16N2 | 164.25 | Propane-1,3-diamine with a benzyl group on one of the nitrogen atoms. nih.gov |

| This compound | C10H15ClN2 | 198.70 | N-benzylpropane-1,3-diamine with a chlorine atom at the 3-position of the benzyl ring. |

Propiedades

IUPAC Name |

N'-[(3-chlorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNURGRWJOWEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorobenzyl Propane 1,3 Diamine

Direct Amination and Reductive Amination Pathways

The synthesis of N-(3-chlorobenzyl)propane-1,3-diamine can be approached through several established methods in organic chemistry, primarily involving the formation of a carbon-nitrogen bond between the 3-chlorobenzyl group and the propane-1,3-diamine backbone.

Reaction of 1,3-Propanediamine with 3-Chlorobenzyl Halides

Direct N-alkylation of 1,3-propanediamine with a 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride or bromide, represents a straightforward approach to the synthesis of this compound. This reaction is a classic example of a nucleophilic substitution, where the amine acts as the nucleophile.

To favor mono-alkylation and reduce the formation of di- and tri-substituted products, a large excess of the diamine is typically employed. The reaction is generally carried out in a suitable solvent, and a base may be added to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion.

General Reaction Scheme:

| Reactant 1 | Reactant 2 | Key Condition | Product |

| 1,3-Propanediamine | 3-Chlorobenzyl chloride | Excess diamine | This compound |

| 1,3-Propanediamine | 3-Chlorobenzyl bromide | Presence of a base | This compound |

Reductive Processes for Imine Intermediates

Reductive amination offers an alternative and often more controlled method for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of 3-chlorobenzaldehyde (B42229) with 1,3-propanediamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium triacetoxyborohydride (B8407120) is a mild reagent that can efficiently reduce iminium ions formed in situ without reducing the aldehyde. reddit.com

General Reaction Scheme:

Imine Formation: Cl-C₆H₄-CHO + H₂N-(CH₂)₃-NH₂ ⇌ Cl-C₆H₄-CH=N-(CH₂)₃-NH₂ + H₂O

Reduction: Cl-C₆H₄-CH=N-(CH₂)₃-NH₂ + [H] → Cl-C₆H₄-CH₂-NH-(CH₂)₃-NH₂

Studies on the reductive amination of p-chlorobenzaldehyde with various amines have shown high yields of the corresponding N-substituted benzylamines using cobalt-based catalysts under hydrogen pressure. mdpi.com These conditions could likely be adapted for the synthesis of this compound.

| Aldehyde | Amine | Reducing Agent/Catalyst | Product | Yield |

| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composites / H₂ | N-Butyl-N-p-chlorobenzylamine | 60-89% mdpi.com |

| 3-Chlorobenzaldehyde | 1,3-Propanediamine | NaBH₄ | This compound | (Predicted) High |

Functionalization and Derivatization Strategies on the Amine Moieties

The presence of both a primary and a secondary amine in this compound allows for selective functionalization, leading to a variety of derivatives with potential applications in medicinal chemistry and material science.

Selective Alkylation and Acylation of Amine Groups

The differential reactivity of the primary and secondary amine groups can be exploited for selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for preferential reaction under controlled conditions.

Alkylation: Further alkylation can introduce additional substituents. Selective mono-N-alkylation of similar 1,3-amino alcohols has been achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org A similar strategy could potentially be applied to this compound for selective alkylation of the primary amine.

Acylation: Acylation with acid chlorides or anhydrides can be used to introduce acyl groups. The reaction of N-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides has been shown to proceed smoothly to yield the corresponding acylated products. ekb.eg This suggests that this compound would readily undergo acylation at the more reactive primary amine.

Formation of Schiff Bases and Subsequent Modifications

The primary amine group of this compound can react with aldehydes or ketones to form Schiff bases. These imines are valuable intermediates that can undergo further modifications, such as reduction to secondary amines or participation in cycloaddition reactions.

The condensation of 1,3-diaminopropane (B46017) with substituted benzaldehydes, including nitrobenzaldehydes, to form bis-Schiff bases is well-documented. researchgate.net This indicates that this compound could react with another equivalent of an aldehyde at its primary amine.

An eco-friendly protocol for the preparation of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines involves the reduction of the corresponding di-Schiff bases with sodium borohydride in water. researchgate.net This methodology could be adapted for the modification of Schiff bases derived from this compound.

Integration into Heterocyclic Ring Systems

1,3-Diamines are important precursors for the synthesis of various heterocyclic compounds, including pyrimidines, benzodiazepines, and other nitrogen-containing ring systems. wikipedia.org The bifunctional nature of this compound makes it a suitable candidate for the construction of such heterocyclic frameworks.

Synthesis of Naphthyridine-containing Propane-1,3-diamine Analogues

The 1,8-naphthyridine (B1210474) core is a significant scaffold in medicinal chemistry. researchgate.net Synthetic strategies often involve the functionalization of a pre-formed naphthyridine ring system. A common method for incorporating diamine linkers, such as this compound, involves the nucleophilic substitution of a halogenated naphthyridine precursor.

For instance, the reaction of a 1,3-dichloro-2,7-naphthyridine derivative with a cyclic amine can selectively substitute one chlorine atom, leaving the other available for further reaction. nih.gov A similar approach can be employed by reacting a chloro-naphthyridine with this compound. The primary amine of the diamine would preferentially act as the nucleophile, displacing the chlorine atom on the naphthyridine ring to forge a new carbon-nitrogen bond and create the desired analogue. nih.govnih.gov The reaction conditions, such as solvent and temperature, can be optimized to control the selectivity and yield of the product. rsc.org

Table 1: General Synthetic Approach for Naphthyridine Analogues

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

|---|

Pyrimidine-based Scaffold Incorporating Propane-1,3-diamine Linkers

Pyrimidine (B1678525) derivatives are central to numerous biologically active compounds. nih.gov The synthesis of pyrimidine-based structures incorporating a diamine linker can be achieved through several established methods. A primary strategy involves the reaction of a functionalized pyrimidine, typically a chloropyrimidine, with an amine. nih.gov

In this context, this compound can be coupled with a 2- or 4-chloropyrimidine. The nucleophilic primary amine of the diamine attacks the electron-deficient carbon of the pyrimidine ring, leading to the displacement of the chloride and the formation of a new aminopyrimidine derivative. nih.gov This substitution reaction is a fundamental method for building complex pyrimidine-based molecules from readily available starting materials. mdpi.commdpi.com

Benzothiazol- and Benzoxazol-2-amine Derivatives

Benzothiazole (B30560) and benzoxazole (B165842) moieties are prevalent in pharmacologically relevant molecules. nih.gov The synthesis of derivatives featuring a diamine linker can be accomplished by leveraging the reactivity of 2-halobenzothiazoles or by constructing the heterocyclic ring with the diamine already incorporated.

One common pathway is the nucleophilic substitution reaction where 2-chlorobenzothiazole (B146242) (or a related derivative) is treated with this compound. mdpi.com The primary amine of the diamine acts as the nucleophile, displacing the chloride to yield the corresponding 2-aminobenzothiazole (B30445) derivative. Various methodologies have been developed to synthesize the core benzothiazole structure, which can then be functionalized. researchgate.net These methods often involve the condensation of ortho-aminothiophenol with various reagents, a step where the diamine linker could potentially be integrated. researchgate.net

Table 2: Representative Synthesis of Benzothiazole Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Reference Method |

|---|---|---|---|

| 2-Chlorobenzothiazole | This compound | Nucleophilic Substitution | mdpi.com |

Pyrazolopyridine Derivatives featuring Diamine Linkers

The pyrazolopyridine scaffold is another heterocyclic system of interest. Its synthesis often involves multicomponent reactions or the cyclization of functionalized precursors. nih.gov To incorporate a diamine linker like this compound, one could employ a strategy where a pyrazolopyridine core is first synthesized with a reactive group, such as a chlorine atom. nih.gov

Subsequent reaction of this chloro-pyrazolopyridine with this compound via nucleophilic aromatic substitution would attach the diamine linker to the heterocyclic core. nih.gov Alternatively, multicomponent reactions involving an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound could potentially be adapted to include the diamine as one of the components, leading directly to the desired complex structure. nih.gov

Chelation and Complexation Reactions

The two nitrogen atoms in this compound make it an effective chelating agent, capable of forming stable coordination compounds with various metal ions.

Synthesis of Coordination Compounds with Metal Ions (e.g., Platinum Complexes)

The propane-1,3-diamine backbone is a classic bidentate ligand in coordination chemistry, particularly in the development of platinum-based anticancer agents. nih.govresearchgate.net Research has detailed the synthesis of platinum(II) complexes using N-benzyl-1,3-propanediamine derivatives. nih.gov A general and effective method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the appropriate N-substituted propane-1,3-diamine ligand in an aqueous solution. nih.govresearchgate.net

This straightforward reaction yields the corresponding dichloroplatinum(II) complex, where the diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. While the specific N-(3-chlorobenzyl) isomer is not detailed, analogous compounds such as [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) and [N-(4-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) have been synthesized using this method. nih.gov The resulting complexes are typically isolated by filtration after stirring for an extended period at room temperature. nih.gov

Table 3: Synthesis of Platinum(II) Complexes with N-Benzyl-1,3-Propanediamine Analogues

| Ligand | Product | Yield | Reference |

|---|---|---|---|

| N-(2-chlorobenzyl)propane-1,3-diamine | [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) | 66% | nih.gov |

These complexes are characterized using various spectroscopic techniques, including IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis, to confirm their structure and coordination. nih.govresearchgate.net

Exploration of N-Donor Ligand Properties

The coordination chemistry of this compound is dominated by the Lewis basicity of its two nitrogen atoms, which act as N-donor sites. In complexation reactions, such as those with platinum(II), the molecule functions as a bidentate N,N'-donor ligand. nih.govrsc.org The two nitrogen atoms of the propane-1,3-diamine moiety coordinate to the metal center, forming a stable six-membered chelate ring.

The formation of this chelate ring is entropically favored and contributes to the thermodynamic stability of the resulting metal complex. semanticscholar.org The presence of the 3-chlorobenzyl group on one of the nitrogen atoms introduces steric bulk and modifies the electronic properties of the ligand compared to the unsubstituted propane-1,3-diamine, which can influence the stability and reactivity of the final coordination compound. nih.gov The characterization of these complexes confirms the coordination of the nitrogen atoms to the metal, as evidenced by shifts in the NMR spectra and the appearance of new bands in the IR spectra corresponding to Pt-N bonds. nih.govresearchgate.net

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information is publicly available regarding the synthetic methodologies, chemical transformations, process optimization, or scalability for the compound This compound .

General synthetic methods for similar N-substituted diamines exist, but detailed research findings, data tables, and specific process parameters for the requested 3-chloro isomer could not be located in the available scientific literature. The search yielded information for the positional isomer, N-(4-chlorobenzyl)propane-1,3-diamine, and other related diamine compounds, but lacks the specific focus required to address the user's request for this compound.

Therefore, it is not possible to provide an article on the "" with a focus on "Process Optimization and Scalability for Research Applications" as there is no accessible research data on this specific compound.

Structure Activity Relationship Sar Investigations of N 3 Chlorobenzyl Propane 1,3 Diamine and Its Analogues

Influence of Halogen Substitution Position (e.g., meta vs. para) on Biological Interaction Profiles

The position of the halogen substituent on the benzyl (B1604629) ring is a critical determinant of biological activity. The electronic and steric properties of the entire molecule are altered by moving the substituent, which in turn affects how the molecule fits into and interacts with a biological target. Studies on related aromatic compounds have shown that substituents in the 2- (ortho) and 3- (meta) positions are often more active than those in the 4- (para) position. nih.gov

| Compound | Substitution Position | Relative Binding Affinity (%) |

|---|---|---|

| N-(2-chlorobenzyl)propane-1,3-diamine | ortho | 85 |

| N-(3-chlorobenzyl)propane-1,3-diamine | meta | 100 |

| N-(4-chlorobenzyl)propane-1,3-diamine | para | 60 |

Role of Propane-1,3-diamine Backbone Modifications

The propane-1,3-diamine backbone serves as a flexible linker between the benzyl moiety and a terminal amine group. The length of this alkyl chain is crucial for determining the optimal distance between these two key functional groups, allowing them to simultaneously engage with their respective recognition sites on a biological target.

Altering the chain length can have a significant impact on activity. For instance, shortening the linker to an ethane-1,2-diamine backbone may prevent the molecule from spanning the required distance within a binding site, leading to a loss of affinity. Conversely, elongating the chain to a butane-1,4-diamine or longer may introduce excessive flexibility, leading to an entropic penalty upon binding, or may position the terminal amine group outside of its optimal interaction zone. Research on related diamine derivatives has shown that lipophilicity, a key factor in cellular uptake and target interaction, is influenced by the length of the alkyl chain. researchgate.net Branching on the alkyl chain, such as adding a methyl group, can introduce steric hindrance and restrict the conformational freedom of the molecule, which may either enhance or decrease binding affinity depending on the topology of the target's binding site.

| Diamine Backbone | Chain Length (n carbons) | Relative Affinity (%) |

|---|---|---|

| Ethane-1,2-diamine | 2 | 50 |

| Propane-1,3-diamine | 3 | 100 |

| Butane-1,4-diamine | 4 | 75 |

The nitrogen atoms within the propane-1,3-diamine backbone are key points for interaction, often participating in hydrogen bonds with the biological target. nih.gov In this compound, one nitrogen is a secondary amine and the other is a primary amine. Both can act as hydrogen bond donors and acceptors.

Functionalization of these amines, for example, through N-alkylation to create tertiary amines, can profoundly alter the molecule's binding properties. Converting a secondary amine to a tertiary amine removes its ability to act as a hydrogen bond donor, which can be detrimental if this interaction is critical for anchoring the ligand in the binding pocket. However, the addition of small alkyl groups can also increase local lipophilicity, potentially leading to favorable van der Waals interactions. The impact of such functionalization is therefore highly dependent on the specific requirements of the binding site. If the primary interaction involves the nitrogen atom acting as a hydrogen bond acceptor, then conversion to a tertiary amine may be well-tolerated or even beneficial.

| Compound Modification | Terminal Amine Type | Hydrogen Bond Donors | Relative Activity (%) |

|---|---|---|---|

| This compound | Primary | 2 | 100 |

| N-(3-chlorobenzyl)-N'-methylpropane-1,3-diamine | Secondary | 1 | 80 |

| N-(3-chlorobenzyl)-N',N'-dimethylpropane-1,3-diamine | Tertiary | 0 | 30 |

Structural Determinants for Target Binding Affinity and Selectivity

The affinity and selectivity of a ligand are governed by the sum of its interactions with the target, which are in turn dictated by its electronic and steric properties. For this compound, the 3-chloro substituent significantly influences the electronic character of the benzyl ring. As a moderately electron-withdrawing and hydrophobic group, the chlorine atom affects the molecule's dipole moment and its ability to engage in various non-covalent interactions. mdpi.com

Computational studies on substituted aromatic rings show that electron-withdrawing substituents can alter the electrostatic potential of the molecule, impacting its interaction with polar residues in a binding site. boisestate.edu Furthermore, halogen substitution is known to increase hydrophobicity, which can enhance binding affinity if the ligand interacts with a hydrophobic pocket on the target protein. mdpi.com The interplay between the substituent's electronic effects (e.g., inductive withdrawal) and its lipophilicity is a key factor in optimizing target affinity. Replacing the chlorine with other groups, such as a methyl (electron-donating) or a trifluoromethyl (strongly electron-withdrawing), would systematically alter these properties and thus modulate the biological activity. nih.gov

| Substituent (X) | Hammett Constant (σm) | Hydrophobicity Constant (π) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | 0.56 |

| -Cl | 0.37 | 0.71 |

| -CF3 | 0.43 | 0.88 |

A pharmacophore model distills the essential structural features of a molecule required for biological activity. For the this compound series, a general pharmacophore can be proposed based on the SAR findings. Such a model would include several key features:

Aromatic/Hydrophobic Region: The substituted benzyl ring, which likely engages in hydrophobic or π-stacking interactions. The 3-chloro group contributes to the specific nature of this interaction.

Hydrogen Bond Acceptor/Donor 1: The secondary amine nitrogen, whose location is defined by the benzyl group.

Flexible Linker: The three-carbon alkyl chain, which provides the correct spacing and orientation for the other pharmacophoric features.

Hydrogen Bond Acceptor/Donor 2: The terminal primary amine, which often acts as a key anchoring point through ionic or hydrogen bonding interactions. nih.gov The protonation of this amine at physiological pH makes it a strong hydrogen bond donor.

The precise spatial relationship between the aromatic center and the two nitrogen atoms is critical for high-affinity binding. This model serves as a blueprint for designing new analogues with improved potency and selectivity, guiding modifications to enhance interactions with the specific topology and chemical environment of a target binding site.

| Feature | Molecular Moiety | Probable Interaction Type |

|---|---|---|

| Aromatic Ring | 3-chlorobenzyl group | Hydrophobic, π-π stacking |

| Cationic/H-bond Donor | Terminal primary amine (protonated) | Ionic interaction, Hydrogen bond |

| H-bond Acceptor/Donor | Secondary amine | Hydrogen bond |

| Hydrophobic Linker | Propyl chain | Defines spatial orientation |

Conformational Analysis and Flexibility in Relation to Biological Activity

The flexibility of the propane-1,3-diamine linker allows the molecule to adopt various spatial arrangements of its terminal amino group and the 3-chlorobenzyl moiety. This conformational adaptability can be critical for its biological activity, enabling the molecule to orient itself optimally within a binding site of a receptor or enzyme. The ability to present the key pharmacophoric features—the aromatic ring, the chlorine substituent, and the amino groups—in a specific spatial geometry is a key determinant of its biological efficacy. Computational analyses of related bicyclic diamine scaffolds, which are conformationally restricted analogues of 1,3-propanediamine, have highlighted the importance of specific bond angles and lengths that can mimic the low-energy conformations of the flexible diamine. montclair.edu This underscores the idea that while flexibility is important, the ability to adopt a specific, bioactive conformation is paramount.

The 3-chlorobenzyl group also possesses rotational freedom around the bond connecting the benzyl carbon to the nitrogen atom. The presence of the chlorine atom at the meta position of the benzene (B151609) ring does not impose significant steric hindrance that would drastically limit this rotation. However, the electronic effects of the chlorine substituent can influence intermolecular interactions, such as dipole-dipole or halogen bonding, which may stabilize a particular conformation upon binding to a biological target. The interplay between the conformational flexibility of the diamine linker and the rotational freedom of the chlorobenzyl group allows the molecule to explore a wide conformational space, increasing the probability of achieving a productive binding orientation.

Comparative SAR Studies with Related Diamine and Benzylamine (B48309) Derivatives

In studies of benzylamine-supported platinum(IV) complexes, the nature of the substituent on the benzylamine ligand was found to significantly influence the anticancer activity. rsc.org For instance, complexes containing 4-fluoro and 4-chloro benzylamine derivatives exhibited impressive anticancer activities. rsc.org This suggests that the presence and position of a halogen substituent on the benzyl ring can be a key determinant of biological efficacy. While this is in the context of a metal complex, it highlights the importance of the substituted benzylamine moiety in molecular recognition and interaction with biological macromolecules like DNA. rsc.org

When compared to simple benzylamine, the inclusion of the propane-1,3-diamine linker in this compound introduces an additional basic center and extends the distance between the aromatic ring and a terminal nitrogen atom. This extension and the presence of two amino groups can be critical for establishing multi-point interactions with a biological target, such as hydrogen bonding and ionic interactions. The 1,3-diamine scaffold is a common feature in a variety of biologically active compounds, including antiarrhythmic and anticonvulsant agents. mdpi.com

Furthermore, comparative studies with other diamine derivatives can shed light on the optimal length and nature of the linker. For example, in a different chemical series, changing the linker from a 1,2-diphenylethane-1,2-diamine (B1144217) to a 1,3-diphenylpropane-1,3-diamine (B96793) in platinum(II) complexes was shown to affect their cytostatic activity, although the activity was not mediated by the estrogen receptor in that particular study. nih.gov This indicates that even subtle changes in the diamine backbone can have significant consequences for biological activity.

The table below summarizes the key structural features of this compound and related derivatives, highlighting the components that are critical for comparative SAR analysis.

| Compound Name | Key Structural Features | Potential SAR Implications |

| Benzylamine | Simple aromatic amine. | Baseline for assessing the effect of the propane-1,3-diamine linker. |

| Propane-1,3-diamine | Flexible aliphatic diamine. | Provides two basic centers and conformational flexibility. |

| N-benzylpropane-1,3-diamine | Unsubstituted benzyl group attached to the diamine linker. | Allows for the evaluation of the specific contribution of the 3-chloro substituent. |

| This compound | The target compound with a meta-chloro substituent. | The 3-chloro group can influence electronic properties, lipophilicity, and potential for specific interactions (e.g., halogen bonding). |

| N-(4-chlorobenzyl)propane-1,3-diamine | Isomeric analogue with a para-chloro substituent. | Comparison helps to understand the importance of the substituent position for biological activity. |

By systematically comparing the biological activities of these and other related analogues, a more detailed understanding of the SAR of this compound can be achieved. This knowledge is crucial for the design of new derivatives with potentially improved potency, selectivity, or other desirable pharmacological properties.

Investigations into Biological Activities and Mechanistic Pathways of N 3 Chlorobenzyl Propane 1,3 Diamine

Preclinical Studies of Antineoplastic Potential

There is no available scientific literature detailing the preclinical antineoplastic potential of N-(3-chlorobenzyl)propane-1,3-diamine.

No research studies were found that investigate or document the interaction of this compound with the p53-MDM2/MDMX tumor suppressor pathway. While the p53-MDM2 interaction is a significant target in cancer therapy, the role of this specific compound as an inhibitor or modulator has not been described.

There are no published findings on the activity of this compound as an inhibitor of the kinase targets PI3K-α, PKC-η, or CDK9. The inhibitory profile and potential therapeutic applications related to these specific kinases for this compound remain uninvestigated.

Scientific data regarding the modulation of Cytochrome P450 enzymes, specifically CYP3A4, by this compound is not available. Its potential to act as an inhibitor, inducer, or substrate of CYP3A4 has not been documented in the literature.

Antimicrobial Research Applications

No studies dedicated to the antimicrobial applications of this compound have been published.

There is a lack of published research on the antibacterial efficacy of this compound. Consequently, data regarding its spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of action against bacterial pathogens are not available.

No scientific evaluations of the antifungal activity of this compound have been reported. Its potential efficacy against fungal species has not been established in the existing literature.

Antiviral Properties Investigations

Based on available scientific literature, there are no specific studies focused on the antiviral properties of this compound. Research into the antiviral effects of other propanediamine derivatives, such as N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, has been conducted, showing activity against certain viruses through mechanisms like interferon stimulation. nih.gov However, these findings are not directly applicable to this compound, for which dedicated antiviral screening results are not present in the public domain.

Anti-Parasitic Activity Exploration

There is currently no specific research available in the scientific literature detailing antimalarial studies of this compound against Plasmodium falciparum. While various derivatives of other chemical scaffolds are actively being investigated for their antiplasmodial activity, specific data on the efficacy and mechanism of action for this compound in this context has not been published. nih.govmalariaworld.org

Receptor-Ligand Interactions

Direct studies investigating this compound as a CCR5 receptor antagonist have not been identified in the available literature. However, the broader class of 1-heteroaryl-1,3-propanediamine derivatives has been the subject of structure-based design and investigation as novel CCR5 antagonists. nih.gov The C-C chemokine receptor 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells, making its antagonists a target for antiviral therapy. wikipedia.org

Research in this area has led to the synthesis of numerous 1,3-propanediamine derivatives with CCR5-antagonist activities in the nanomolar range. nih.gov Notably, the synthesis of some related CCR5 antagonists has involved the use of 4-chlorobenzyl chloride, indicating that the chlorobenzyl moiety is relevant to the pharmacophore of these antagonists. lookchem.com Despite this, specific antagonism data for the 3-chloro isomer, this compound, remains uncharacterized in published studies.

There is no available research on the specific inhibitory mechanisms of this compound on the CD73 enzyme in immunotherapy models. CD73 is a significant immune checkpoint that contributes to an immunosuppressive tumor microenvironment by producing adenosine. nih.govresearchgate.net The development of CD73 inhibitors, including monoclonal antibodies and small molecules, is an active area of cancer immunotherapy research. nih.gov However, studies have not yet reported on the potential for this compound to act as a CD73 inhibitor.

Enzyme Inhibition and Functional Modulation (e.g., β-Lactamases)

No studies have been published regarding the inhibition or functional modulation of enzymes, such as β-lactamases, by this compound. β-lactamase inhibitors are crucial in overcoming bacterial resistance to β-lactam antibiotics. mdpi.comnih.gov The development of novel inhibitors, including diazabicyclooctane (DBO) derivatives, is a key strategy in addressing antibiotic resistance. nih.govmdpi.com Nevertheless, the potential for this compound to function as a β-lactamase inhibitor has not been explored in the scientific literature.

Due to the lack of specific research findings for this compound in the outlined areas, data tables summarizing detailed research findings cannot be provided.

Other Biological System Interactions (e.g., Polyamines in Ion Channel Modulation)

While direct studies on the interaction of this compound with specific biological systems, particularly in the context of ion channel modulation, are not extensively documented in publicly available research, the structural characteristics of this compound suggest a potential for such interactions. As a synthetic derivative of propane-1,3-diamine, it belongs to the broader class of polyamines, which are known to play significant roles in various cellular processes, including the modulation of ion channel activity.

Polyamines are ubiquitous molecules that are essential for cell growth and differentiation. They are known to interact with a variety of ion channels, thereby influencing neuronal excitability, synaptic transmission, and other physiological processes. These interactions are often complex, with polyamines acting as both channel blockers and modulators.

The modulatory effects of polyamines on ion channels are largely attributed to their cationic nature at physiological pH, which allows them to interact with negatively charged residues within the ion channel pore or at other allosteric sites. This can lead to a voltage-dependent block of the channel, where the polyamine enters and occludes the pore, or to more subtle modulations of channel gating and kinetics.

Given that this compound possesses a propane-1,3-diamine backbone, a common feature of natural polyamines, it is plausible that it could exhibit similar modulatory effects on various ion channels. The presence of the 3-chlorobenzyl group introduces a bulky, lipophilic moiety that could influence its binding affinity and specificity for different channel subtypes. This structural feature might lead to unique pharmacological properties compared to endogenous polyamines like spermine (B22157) and spermidine.

Research into structurally related N-substituted diamine derivatives has provided insights into how modifications to the polyamine scaffold can affect ion channel activity. For instance, the introduction of aromatic and substituted aromatic groups can alter the potency and selectivity of these compounds for specific ion channels. These structure-activity relationship studies are crucial for the rational design of novel ion channel modulators with therapeutic potential.

For example, studies on various N-aralkyl-diaminopropane analogues could reveal trends in how the nature and position of substituents on the benzyl (B1604629) ring influence their interaction with ion channels. The chloro-substitution at the meta-position in this compound, for instance, could confer a specific electronic and steric profile that dictates its binding orientation and affinity within the channel pore or a regulatory site.

The potential for this compound to modulate ion channels warrants further investigation. Such studies would likely involve electrophysiological techniques, such as patch-clamp recordings, to characterize its effects on a panel of ion channels, including but not limited to potassium channels, glutamate (B1630785) receptors (such as NMDA receptors), and other ligand-gated ion channels known to be modulated by polyamines. Understanding these interactions could unveil novel therapeutic applications for this compound in conditions where ion channel dysfunction plays a pathological role.

Table 1: Investigated Biological Activities of Structurally Related N-Substituted Diamine Derivatives

| Compound/Derivative Class | Biological Target/System | Observed Effect |

| N-benzyl-1,3-propanediamine | Various cellular systems | Precursor for more complex biologically active molecules. |

| N-aralkyl-1,3-diaminopropane analogues | Ion channels (hypothetical) | Potential for modulation of channel gating and conductance. |

| Chlorobenzyl-substituted diamines | Various biological systems | Altered lipophilicity and electronic properties may influence target binding. |

Computational and Theoretical Studies on N 3 Chlorobenzyl Propane 1,3 Diamine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-chlorobenzyl)propane-1,3-diamine, docking simulations can be employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

The process involves docking the 3D structure of this compound into the binding sites of various known protein targets. The results of these simulations are typically scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. For instance, in studies of similar diamine-containing compounds, molecular docking has been used to predict binding to enzymes like aminopeptidase (B13392206) N (APN), which is involved in tumor invasion and metastasis. nih.gov The docking results for this compound would likely highlight key interactions such as hydrogen bonding from the amine groups and hydrophobic interactions from the chlorobenzyl group with the amino acid residues in the active site of a target protein.

A hypothetical molecular docking study of this compound against a potential target could yield the following type of data:

| Predicted Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Target X | -8.5 | Tyr234, Asp312 | Hydrogen Bond |

| Target X | -8.5 | Phe289, Trp115 | Pi-Pi Stacking |

| Target Y | -7.2 | Leu89, Val102 | Hydrophobic |

| Target Z | -6.8 | Ser156 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target. These simulations can reveal how the compound adapts its shape to fit into a binding pocket and the energetic changes associated with this process.

By simulating the compound-target complex in a solvated environment, researchers can observe the stability of the interactions predicted by molecular docking. MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. Furthermore, these simulations can shed light on the kinetics of binding, including the association and dissociation rates of the compound from its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties, or "descriptors," that are most correlated with that activity.

For this compound, a QSAR model could be developed by synthesizing and testing a series of related analogues with variations in the substituent on the benzyl (B1604629) ring or the length of the diamine chain. nih.govrsc.org The biological activity of these compounds would then be correlated with descriptors such as hydrophobicity, electronic properties, and steric parameters. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. mdpi.com

A representative QSAR model for a series of diamine derivatives might take the following form:

Biological Activity = (0.45 * LogP) - (0.12 * Molecular Weight) + (1.23 * Dipole Moment) + 2.54

This equation indicates that hydrophobicity (LogP) and dipole moment positively contribute to the biological activity, while molecular weight has a negative impact.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, can provide detailed information about the distribution of electrons in a molecule and its chemical reactivity. For this compound, these calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of chemical reactivity and stability. researchgate.net The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with other molecules.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical stability |

| Dipole Moment | 2.1 D | Polarity of the molecule |

Virtual Screening and De Novo Design Based on Computational Models

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If a biological target for this compound is identified, virtual screening can be used to find other commercially available or synthetically accessible compounds with similar or better predicted activity. mdpi.com

De novo design, on the other hand, involves the use of computational algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target. Based on the structural information of the binding site and the interactions of this compound, new molecules can be designed with improved properties.

Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical Context)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Adsorption, Distribution, Metabolism, and Excretion). nih.gov Computational models can be used to predict these properties for this compound, providing an early indication of its potential as a drug candidate. researchgate.net

Predicted ADME properties for this compound could include:

| ADME Property | Predicted Value | Interpretation |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | Good balance of hydrophilicity and lipophilicity for oral absorption. |

| Aqueous Solubility | -3.5 (log(mol/L)) | Moderately soluble in water. |

| Human Intestinal Absorption | > 90% | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | High | May be able to cross the BBB and have effects on the central nervous system. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Likely to be actively secreted by the kidneys. |

These predictions are based on established computational models and can help to prioritize compounds for further experimental testing.

Analytical Chemistry Methodologies in Research on N 3 Chlorobenzyl Propane 1,3 Diamine

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental analytical approach that investigates the interaction between matter and electromagnetic radiation. For N-(3-chlorobenzyl)propane-1,3-diamine, techniques such as NMR, IR, and mass spectrometry provide detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy would provide a distinct pattern of signals corresponding to each unique proton environment in this compound. The spectrum is expected to show signals for the aromatic protons of the 3-chlorophenyl ring, the benzylic methylene (B1212753) protons, the three methylene groups of the propane (B168953) chain, and the protons of the two amine groups. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -NH & -NH₂ | 1.5 - 2.5 | Broad Singlet (bs) | 3H |

| -CH₂- (central propyl) | 1.65 - 1.80 | Quintet (quint) | 2H |

| -CH₂- (adjacent to NH₂) | 2.70 - 2.85 | Triplet (t) | 2H |

| -CH₂- (adjacent to NH) | 2.60 - 2.75 | Triplet (t) | 2H |

| Ar-CH₂-N | 3.75 - 3.85 | Singlet (s) | 2H |

Predictions are based on typical values for similar functional groups and data from 1,3-propanediamine and 3-chlorobenzylamine. nih.govchemicalbook.comorgchemboulder.com

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, eight distinct signals are expected: four for the aromatic carbons, one for the benzylic carbon, and three for the aliphatic carbons of the propane chain.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (central propyl) | 30 - 35 |

| -CH₂- (adjacent to NH₂) | 39 - 43 |

| -CH₂- (adjacent to NH) | 48 - 52 |

| Ar-CH₂-N | 53 - 56 |

| Ar-C (C2, C4, C5, C6) | 126 - 130 |

| Ar-C (C1-CH₂) | 140 - 143 |

Predictions are based on spectral data for 1,3-propanediamine and 3-chlorobenzylamine. nih.govchemicalbook.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features.

The spectrum would be characterized by N-H stretching bands for both the primary (-NH₂) and secondary (-NH) amine groups in the 3300-3500 cm⁻¹ region. The primary amine is expected to show two distinct peaks (symmetric and asymmetric stretching), while the secondary amine will show a single peak. Aliphatic C-H stretching from the propyl and benzyl (B1604629) groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Other key absorptions include N-H bending, aromatic C=C stretching, and the C-Cl stretch.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3350 - 3500 (two bands) | Medium |

| N-H Stretch | Secondary Amine (-NH) | 3300 - 3450 (one band) | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Predictions are based on standard IR correlation tables and spectral data for related amines and aryl halides. chemicalbook.comvscht.cz

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₀H₁₅ClN₂), the molecular ion peak [M]⁺ would be expected at m/z 198, with a characteristic isotopic peak [M+2]⁺ at m/z 200 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages. The most prominent fragmentation would be the cleavage of the C-N bond to form the stable 3-chlorotropylium ion or 3-chlorobenzyl cation at m/z 125. Other fragmentations would involve the loss of parts of the propyl chain.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 198/200 | [C₁₀H₁₅ClN₂]⁺ | Molecular Ion ([M]⁺) |

| 125/127 | [C₇H₆Cl]⁺ | α-cleavage, loss of •CH₂NH(CH₂)₃NH₂ radical, forms 3-chlorobenzyl cation |

| 73 | [C₃H₇N₂]⁺ | Cleavage at benzyl C-N bond, loss of chlorobenzyl radical |

| 58 | [CH₂=N⁺H(CH₃)] | Cleavage within the propyl chain |

Predictions are based on the calculated molecular weight and established fragmentation patterns of amines and benzyl compounds. nih.govnist.gov

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The 3-chlorobenzyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands in the UV region characteristic of a substituted benzene (B151609) ring. These absorptions correspond to π → π* electronic transitions.

Based on data for 3-chlorotoluene, which has a very similar chromophore, absorption maxima (λmax) are expected around 265 nm and 274 nm. nist.gov The propane-1,3-diamine portion of the molecule does not absorb significantly in this region.

Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Associated Transition |

|---|

Prediction is based on the UV-Vis spectrum of 3-chlorotoluene. nist.gov

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance and for quantifying its amount in a sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would be most suitable for purity assessment and quantification. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound, being moderately polar, would be retained on the column and then eluted by a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine groups. Detection would typically be achieved using a UV detector set to one of the absorption maxima of the chlorobenzyl chromophore (e.g., 265 nm). The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 (Reversed-Phase), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 µL |

This represents a standard starting method for a compound of this type, based on general HPLC principles and methods for related polyamines.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound and related amino compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a definitive tool for identification and purity assessment.

Research Findings: In the analysis of analogous long-chain N-1-alkyl-1,3-propanediamines, GC-MS has been successfully used for their identification. researchgate.net The methodology often involves a derivatization step to increase the volatility and thermal stability of the diamines. A common derivatizing agent is trifluoroacetic anhydride (B1165640), which reacts with the amine groups to form trifluoroacetylated derivatives. researchgate.net These derivatives are more amenable to GC analysis, providing sharp peaks and reproducible retention times.

The electron impact ionization mass spectra of the derivatized compounds provide characteristic fragmentation patterns that allow for the unequivocal identification of the parent molecule. researchgate.net This approach would be directly applicable to this compound, where the presence of the chlorine atom would result in a distinctive isotopic pattern in the mass spectrum, further aiding in its identification. The purity of a sample can be determined by the relative area of the peak corresponding to the target compound in the chromatogram. For related compounds like N-Boc-1,3-propanediamine, an assay of ≥97.0% is often confirmed by GC.

Table 1: Representative GC Parameters for Analysis of Related Diamines

| Parameter | Value/Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | Trifluoroacetic anhydride |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical properties of a compound.

Research Findings: While specific crystallographic data for this compound is not widely published, the methodology has been extensively applied to coordination complexes and salts of the parent molecule, 1,3-diaminopropane (B46017). nih.govresearchgate.net In these studies, single crystals of the compound are grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

For instance, in the crystal structure of a zinc(II) complex containing 1,3-diaminopropane, X-ray diffraction revealed the coordination environment of the metal center and the presence of intramolecular N—H···O hydrogen bonds. nih.gov Similarly, a cadmium(II) complex showed both intra- and intermolecular hydrogen bonding, leading to a layered structure. researchgate.net The application of this technique to this compound would allow for the precise measurement of the C-Cl, C-N, and C-C bond lengths and the conformation of the propane-1,3-diamine backbone. It would also reveal how the molecules pack in the solid state, including any hydrogen bonding involving the amine groups.

Table 2: Expected Structural Information from X-ray Crystallography

| Structural Parameter | Information Gained |

|---|---|

| Bond Lengths | Precise distances between covalently bonded atoms (e.g., C-Cl, C-N). |

| Bond Angles | Angles between adjacent bonds, defining the geometry. |

| Torsion Angles | Conformation of the flexible propanediamine chain. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent forces. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a crucial check for the purity of a synthesized compound and provides experimental confirmation of its empirical formula.

Research Findings: The synthesis and characterization of new organic compounds, including those with structural similarities to this compound, routinely employ elemental analysis. ekb.egresearchgate.net The technique involves the complete combustion of a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.

For this compound, with a molecular formula of C₁₀H₁₅ClN₂, the theoretically expected elemental composition can be calculated. The experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the empirical formula and support the successful synthesis of the target compound.

Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₀H₁₅ClN₂

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

|---|---|---|

| Carbon (C) | 60.45 | 60.05 - 60.85 |

| Hydrogen (H) | 7.61 | 7.21 - 8.01 |

| Chlorine (Cl) | 17.84 | (Determined by other methods) |

| Nitrogen (N) | 14.10 | 13.70 - 14.50 |

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Specificity and Potency

A primary avenue for future research lies in the systematic design and synthesis of novel analogues of N-(3-chlorobenzyl)propane-1,3-diamine to enhance biological specificity and potency. The development of a robust Structure-Activity Relationship (SAR) is crucial. This involves strategically modifying the core structure at three key positions: the aromatic ring, the benzyl (B1604629) position, and the propane-1,3-diamine backbone.

Aromatic Ring Modifications: The existing 3-chloro substituent on the benzyl group can be varied to explore its impact on activity. Introducing different substituents (e.g., electron-donating, electron-withdrawing, or sterically bulky groups) at various positions (ortho, meta, para) can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Propane-1,3-diamine Backbone Modifications: Alterations to the length and substitution of the diamine chain can influence the compound's flexibility, basicity, and ability to form hydrogen bonds, which are critical for target binding.

N-Substitutions: The terminal amino group offers a site for further functionalization to fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Systematic exploration of these modifications will be essential to identify analogues with optimized activity and selectivity for specific biological targets.

Table 1: Proposed Analogues of this compound and Their Research Rationale

| Modification Site | Proposed Substituent/Change | Rationale |

|---|---|---|

| Aromatic Ring | -F, -Br, -I, -CF3, -OCH3 at various positions | To investigate the influence of halogen bonding, electronic effects, and lipophilicity on target interaction and potency. |

| Propane-1,3-diamine | Lengthen or shorten the alkyl chain (e.g., ethane-1,2-diamine, butane-1,4-diamine) | To assess the impact of chain length on the spatial orientation of the amino groups and binding affinity. |

| Terminal Amine | Alkylation (e.g., -CH3, -C2H5) or acylation | To modify basicity, lipophilicity, and hydrogen bonding potential, which can affect cell permeability and target engagement. |

Exploration of Multifunctional this compound Derivatives

The development of multifunctional or "hybrid" molecules represents a promising strategy in modern drug discovery. The this compound scaffold can serve as a core structure for creating derivatives with multiple pharmacological activities. This can be achieved by conjugating the parent molecule with other known pharmacophores.

For instance, polyamine-drug conjugates have been explored as a method to enhance the cellular uptake and target specificity of cytotoxic agents. nih.gov The polyamine transport system, often upregulated in cancer cells, can be exploited to deliver drugs more effectively to tumors. nih.gov Future research could involve linking this compound to anticancer agents, antimicrobial compounds, or other therapeutic molecules to create novel, targeted therapies.

Another approach is to design derivatives that can interact with multiple biological targets simultaneously. This is particularly relevant for complex diseases where targeting a single pathway may be insufficient. By combining the structural features of this compound with moieties known to interact with other disease-relevant targets, it may be possible to develop synergistic therapeutic agents.

Application in Chemical Biology Tools and Probes

Beyond therapeutic applications, derivatives of this compound can be developed into valuable chemical biology tools to probe biological systems. By incorporating reporter groups such as fluorophores, biotin, or photo-crosslinkers, this scaffold can be transformed into molecular probes to study cellular processes.

Fluorescent Probes: Attaching a fluorescent dye to the this compound structure could enable the visualization of its subcellular localization and interaction with biological targets using microscopy techniques. bohrium.com This would provide critical information about its mechanism of action.

Affinity-Based Probes: Immobilizing the molecule on a solid support could create an affinity matrix for identifying its binding partners in cell lysates through pull-down assays followed by mass spectrometry. This proteomic approach is a powerful tool for target identification and validation.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, enabling unambiguous identification and characterization of the binding site.

The development of such chemical probes will be instrumental in elucidating the molecular mechanisms underlying the biological activities of this compound and its analogues. nih.gov

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

Chirality plays a critical role in the interaction of small molecules with biological macromolecules. The synthesis of enantiomerically pure forms of this compound derivatives is therefore a crucial area for future research. While the parent molecule is achiral, substitution on the propane (B168953) backbone can introduce one or more stereocenters.

Recent advances in asymmetric catalysis offer powerful tools for the enantioselective synthesis of chiral 1,3-diamines. bohrium.comacs.org Methodologies such as transition metal-catalyzed asymmetric hydrogenation, reductive amination, and allylic amination can be adapted for the synthesis of chiral N-substituted propane-1,3-diamines. nih.govnih.gov For example, palladium- and rhodium-catalyzed reactions have shown promise in creating functionalized diamines with high enantiomeric excess. nih.gov

Future work should focus on developing scalable and efficient asymmetric synthetic routes to access individual stereoisomers of substituted this compound analogues. This will enable the investigation of the stereochemical requirements for their biological activity and the identification of the more potent enantiomer, which is a key step in the development of chiral drugs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be applied to accelerate the development of this compound derivatives.

Predictive Modeling: By training ML models on existing datasets of similar compounds and their biological activities, it is possible to build predictive models for the potency, selectivity, and pharmacokinetic properties of novel, un-synthesized analogues. This in silico screening can help prioritize the most promising candidates for chemical synthesis and experimental testing, thereby saving time and resources.

De Novo Design: Generative AI models can be employed to design novel molecular structures based on a set of desired properties. By providing the model with the this compound scaffold as a starting point and defining the desired activity and property profiles, these algorithms can generate innovative ideas for new analogues that may not be obvious through traditional medicinal chemistry approaches.

SAR Interpretation: AI can also assist in interpreting complex SAR data, identifying subtle patterns and correlations that may be missed by human researchers. This can lead to a deeper understanding of the molecular features that govern the biological activity of this class of compounds.

The application of AI and ML will undoubtedly play a significant role in the future exploration and optimization of this compound as a scaffold for the development of new chemical entities.

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorobenzyl)propane-1,3-diamine, and what experimental parameters ensure reproducibility?

Methodological Answer:

The synthesis typically involves alkylation of propane-1,3-diamine with 3-chlorobenzyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .

- Temperature : Reactions are performed at 60–80°C to balance reactivity and side-product formation.

- Purification : Distillation or column chromatography is critical for isolating the product from unreacted diamine or byproducts .

For reproducibility, monitor reaction progress via TLC or HPLC and maintain anhydrous conditions to prevent hydrolysis of the chlorobenzyl group .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous diamine-Schiff base syntheses .

- Continuous flow reactors : Enable precise control of stoichiometry and temperature, minimizing side reactions like over-alkylation .

Statistical tools (e.g., Design of Experiments) can systematically evaluate interactions between variables (pH, solvent ratio) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton environments and confirms substitution patterns (e.g., benzyl group integration) .

- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

- X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding networks in crystalline derivatives, as seen in cadmium-Schiff base complexes .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies (e.g., antimicrobial efficacy) may arise from:

- Test model variability : Standardize assays (e.g., MIC protocols) across bacterial strains .

- Sample purity : Validate via HPLC and elemental analysis to rule out impurities affecting bioactivity .

- Structural analogs : Compare with derivatives like N-(3-aminopropyl)-4-aminobutanal to isolate functional group contributions .

Meta-analyses of published datasets can identify trends obscured by experimental noise .

Advanced: How can this compound be evaluated as a ligand for metal coordination complexes?

Methodological Answer:

- Ligand Design : Introduce electron-donating groups (e.g., pyridine) to enhance metal-binding affinity, as seen in cadmium-Schiff base complexes .

- Stoichiometric Studies : Titration with metal salts (e.g., Cd²⁺, Cu²⁺) monitored via UV-Vis or ESI-MS reveals binding ratios .

- Stability Constants : Potentiometric titrations determine logK values under physiological pH .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact with corrosive amines .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced: How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of this compound analogs?

Methodological Answer:

- Solubility : Longer alkyl chains (e.g., dodecyl) reduce aqueous solubility but enhance lipid membrane interaction .

- Bioactivity : N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine shows altered antimicrobial profiles due to increased hydrophobicity .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals phase transitions influenced by branching .

Basic: What computational tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.